

Theoretical Composition: The Analytical Benchmark

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Compound of Interest

Compound Name: *N*-(2-iodophenyl)-2-phenoxyacetamide

CAS No.: 349088-23-9

Cat. No.: B2409609

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Before any analysis, the theoretical elemental composition must be calculated. This serves as the gold standard against which all experimental results are measured. The calculation is based on the atomic weights of the constituent elements.

Molecular Formula: C₁₄H₁₂INO₂

Atomic Weights:

- Carbon (C): 12.011 u
- Hydrogen (H): 1.008 u
- Iodine (I): 126.904 u
- Nitrogen (N): 14.007 u
- Oxygen (O): 15.999 u

The molecular weight (MW) is calculated as follows: $MW = (14 * 12.011) + (12 * 1.008) + (1 * 126.904) + (1 * 14.007) + (2 * 15.999) = 353.16 \text{ g/mol}$

From this, the theoretical mass percentages of each element are determined using the formula:

$\% \text{ Element} = (\text{Total mass of element in formula} / \text{Molecular Weight}) * 100.$ ^{[1][2][3]}

Element	Symbol	Atomic Weight (u)	Atoms in Formula	Total Mass (u)	Percentage (%)
Carbon	C	12.011	14	168.154	47.62%
Hydrogen	H	1.008	12	12.096	3.43%
Iodine	I	126.904	1	126.904	35.93%
Nitrogen	N	14.007	1	14.007	3.97%
Oxygen	O	15.999	2	31.998	9.06%
Total	353.16	100.00%			

This theoretical data is the objective benchmark for the analytical methods discussed below.

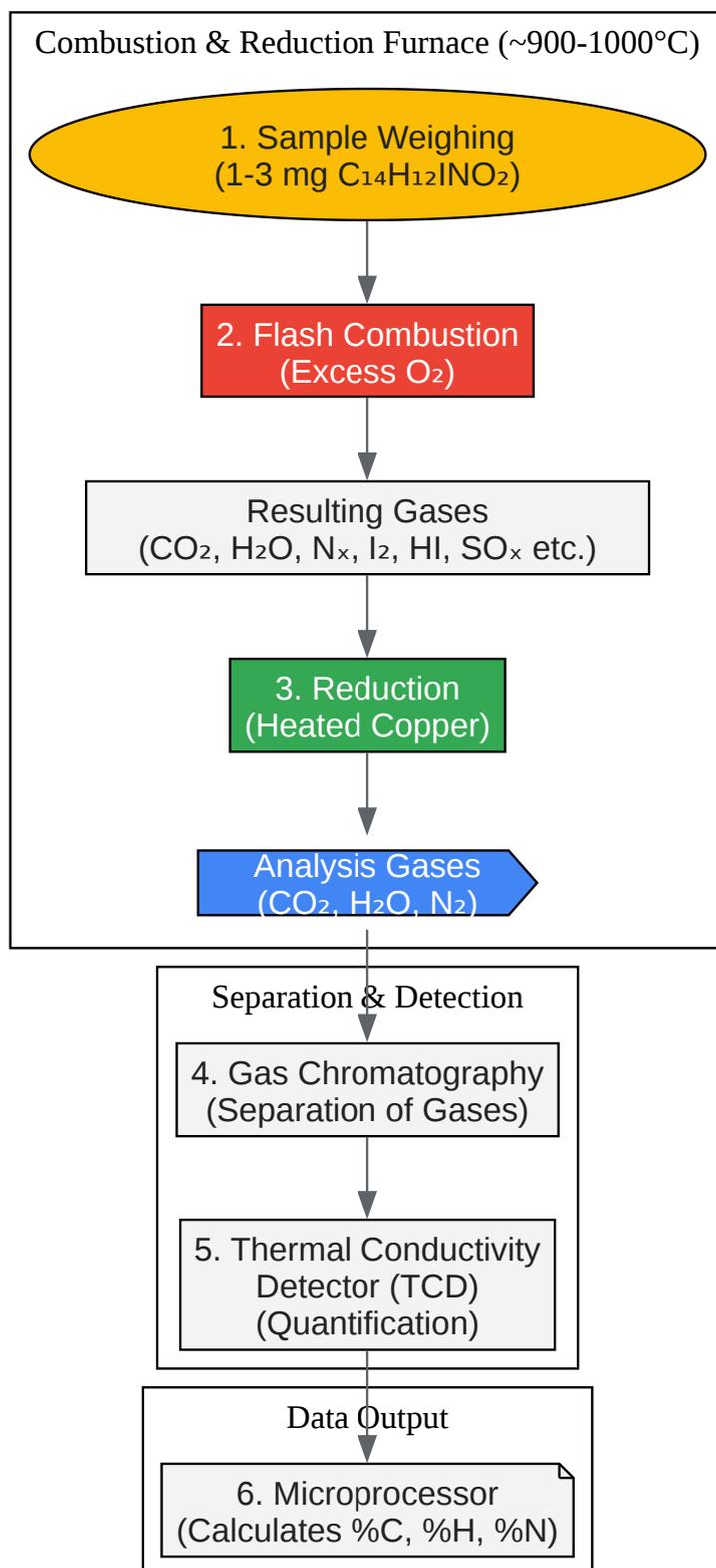
Combustion Analysis: The Gold Standard for CHN Determination

Combustion analysis is the foundational technique for determining the carbon, hydrogen, and nitrogen content of an organic compound.[4][5] The principle involves the complete combustion of a precisely weighed sample in an oxygen-rich environment, converting the elements into simple, detectable gases.

Causality of Experimental Choice: This method is chosen for its high precision and reliability for C, H, and N. Modern elemental analyzers are highly automated and provide rapid, accurate results, making them indispensable in synthetic and pharmaceutical chemistry.[6]

Experimental Workflow

The workflow involves several key stages: combustion, reduction, separation, and detection.



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Caption: Workflow for CHN Combustion Analysis.

Protocol: CHN Analysis of C₁₄H₁₂INO₂

Trustworthiness: This protocol's validity is ensured by calibrating the instrument with a certified organic standard, such as acetanilide, before and after sample analysis. The accepted deviation for combustion analysis in academic literature is typically within $\pm 0.4\%$ of the theoretical value.^[7]

- Instrument Calibration:
 - Perform a blank run (no sample) to establish baseline detector response.
 - Analyze 1-2 mg of a certified standard (e.g., Acetanilide, NIST-certified). The results must fall within the certified range before proceeding.^[8]
- Sample Preparation:
 - Ensure the C₁₄H₁₂INO₂ sample is homogenous and completely dry, as residual solvent or water will skew C and H results.
 - Using a microbalance, accurately weigh 1-3 mg of the sample into a tin or silver capsule. Record the weight precisely.
- Analysis:
 - Introduce the sealed capsule into the elemental analyzer's autosampler.
 - Initiate the analysis sequence. The sample is dropped into a high-temperature (900-1000 °C) combustion tube with a pulse of pure oxygen.
 - The resulting gas mixture flows through a reduction tube containing heated copper to convert nitrogen oxides (N_x) to N₂.
 - Halogens like iodine are "scrubbed" or removed by reagents in the combustion train to prevent interference and damage to the detector.^[9]
 - The separated CO₂, H₂O, and N₂ gases are quantified by a thermal conductivity detector (TCD).

- Data Evaluation:
 - The instrument's software calculates the mass percentages of C, H, and N based on the detector signals and the initial sample weight.
 - Compare the experimental percentages to the theoretical values.

Note on Oxygen and Iodine: Standard CHN analyzers do not directly measure oxygen or halogens. Oxygen is typically determined by pyrolysis in a separate analysis or, more commonly, calculated by difference (100% - %C - %H - %N - %I). Iodine requires a dedicated analytical method.

Determining Iodine and Complementary Methods

Given that combustion analysis only covers C, H, and N, a multi-technique approach is necessary for a complete elemental profile of $C_{14}H_{12}INO_2$.

Iodine-Specific Analysis: Oxygen Flask Combustion

Causality of Experimental Choice: For direct halogen quantification in an organic matrix, a destructive method that can convert the covalently-bound iodine into an easily titratable ionic form is required. The Schöniger oxygen flask method is a classic and reliable technique for this purpose.^[10]

Protocol: Iodine Determination by Oxygen Flask Combustion

- Sample Preparation: Weigh 3-5 mg of $C_{14}H_{12}INO_2$ onto a piece of ashless filter paper.
- Combustion: Place the sample in a platinum gauze holder, and combust it within a sealed flask filled with pure oxygen and containing an absorbing solution (e.g., sodium hydroxide with a small amount of hydrogen peroxide). The combustion converts organic iodine to inorganic iodide (I^-).
- Titration: The iodide in the absorbing solution is then oxidized to iodate (IO_3^-). The amount of iodate is determined via an iodimetric titration, allowing for the calculation of the original iodine content.^[10]

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Choice: While not a quantitative technique for elemental percentages, HRMS is a powerful tool for confirming the molecular formula. It provides a highly accurate mass measurement of the molecule, which can distinguish $C_{14}H_{12}INO_2$ from other potential formulas with a similar nominal mass.[\[11\]](#)[\[12\]](#)

- Theoretical Exact Mass of $[M+H]^+$ ($C_{14}H_{13}INO_2^+$): 354.0036 u
- An experimental HRMS result within a few parts per million (ppm) of this theoretical value provides extremely strong evidence for the assigned molecular formula.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Causality of Experimental Choice: ICP-MS is an alternative, highly sensitive method for quantifying iodine.[\[13\]](#) It offers very low detection limits but requires the complete digestion of the organic sample to create an aqueous solution, which is a more complex sample preparation process than the oxygen flask method.

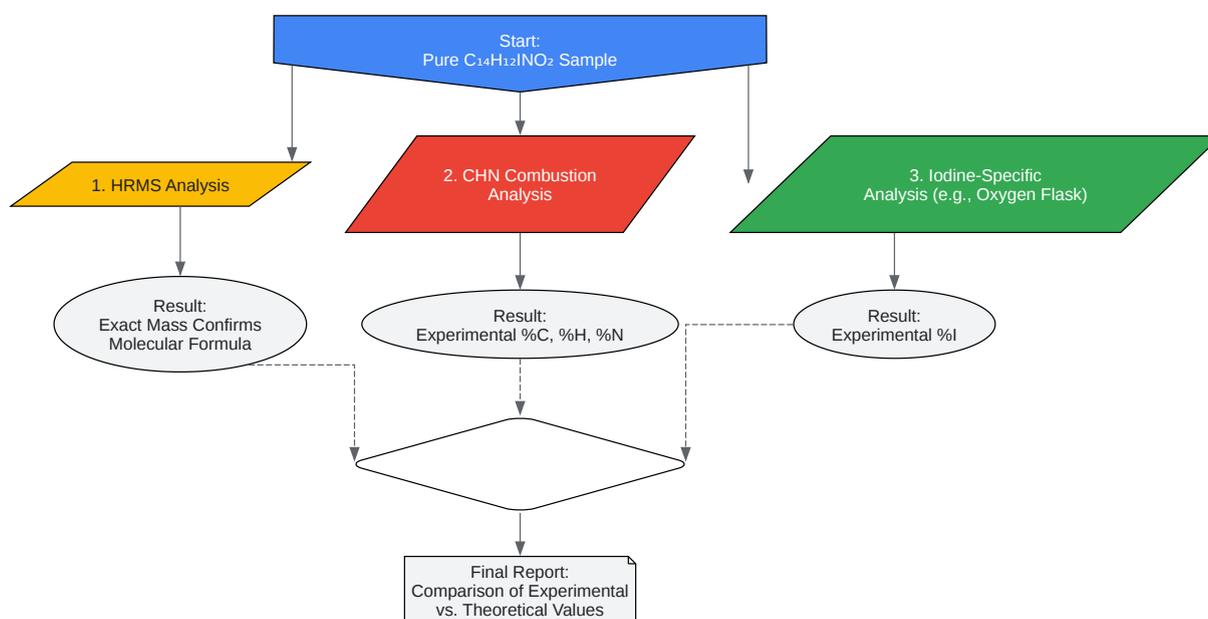
Comparison of Analytical Methods

The choice of analytical technique depends on the specific information required, available instrumentation, and sample amount.

Feature	Combustion Analysis	Oxygen Flask Combustion	High-Resolution MS (HRMS)	ICP-MS
Elements Determined	C, H, N	Halogens (I), Sulfur	(Molecular Formula Confirmation)	Most elements, incl. I
Principle	Combustion & TCD Detection[4]	Combustion & Titration[10]	Ionization & Mass-to-Charge Ratio	Plasma Atomization & Mass Spec[13]
Sample Type	Solid/Liquid Organics	Solid/Liquid Organics	Solid/Liquid (in solution)	Aqueous (after digestion)
Sample Size	1-3 mg	3-5 mg	< 1 mg	< 1 mg
Output	Elemental Mass %	Elemental Mass %	Exact Mass (m/z)	Elemental Concentration (ppb)
Pros	High precision, automated, fast	Direct halogen quantification	Confirms molecular formula, high specificity	Extremely sensitive, multi-element
Cons	Indirect O, no halogens	Manual, requires skill	Not quantitative for %	Destructive, complex sample prep

An Integrated Analytical Workflow for C₁₄H₁₂INO₂

For a comprehensive and trustworthy characterization of C₁₄H₁₂INO₂, a logical, multi-step workflow is recommended. This approach creates a self-validating system where different techniques provide orthogonal data to confirm the compound's identity and purity.



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Caption: Integrated workflow for complete elemental characterization.

This integrated approach ensures all aspects of the molecular formula are experimentally verified. HRMS first confirms the overall formula, followed by quantitative methods to determine the precise percentages of each element, providing a robust and defensible analytical data package for researchers and drug development professionals.

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